3-Ethylaniline-d5

LC-MS/MS Quantitation Internal Standard Deuterium Isotope Effect

Quantifying 3-ethylaniline in plasma, urine, or tissue homogenates is challenged by ion suppression and co-eluting interferences. 3-Ethylaniline-d5 overcomes this by providing a +5 Da mass shift for unambiguous MRM resolution, correcting for matrix effects. • +5 Da mass difference ensures clear signal separation from endogenous analyte • 98 atom% D enrichment guarantees method precision for validated bioanalytical assays • Stable-isotope tracing enables mechanistic studies of CYP2A6 inactivation and DNA adduct formation

Molecular Formula C8H11N
Molecular Weight 126.21 g/mol
Cat. No. B15140738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylaniline-d5
Molecular FormulaC8H11N
Molecular Weight126.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N
InChIInChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3/i1D3,2D2
InChIKeyAMKPQMFZCBTTAT-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylaniline-d5: Key Facts & Identifiers


3-Ethylaniline-d5 (CAS 1643538-19-5, MF: C8H6D5N, MW: 126.21) is a pentadeuterated analog of 3-ethylaniline . As a stable isotopically labeled compound, it is synthesized by replacing the five hydrogen atoms on the ethyl group with deuterium . This compound serves as a critical analytical tool, utilized primarily as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS . Its deuterium labeling is also fundamental for metabolic tracing studies and investigations of the kinetic isotope effect, a property that can potentially alter the pharmacokinetic and metabolic profile of the parent molecule [1]. The parent compound, 3-ethylaniline, is a known environmental toxicant associated with human bladder cancer risk and is a proven mechanism-based inactivator of cytochrome P450 2A6 [2].

Irreplaceability of 3-Ethylaniline-d5


Generic substitution fails because 3-ethylaniline-d5 provides a specific, quantifiable isotopic difference that is essential for analytical precision and mechanistic insight. Unlabeled 3-ethylaniline (CAS 587-02-0) cannot serve as a true internal standard in mass spectrometry-based quantitative assays, as it co-elutes with the analyte and produces an identical mass signal, making it indistinguishable from the compound being measured [1]. Similarly, other deuterated aniline analogs, such as aniline-d5 or N-ethylaniline-d5, possess different chemical and physical properties, including altered fragmentation patterns and chromatographic retention times, which introduce variability and compromise the accuracy of LC-MS/MS quantification [2]. The specific placement of deuterium on the ethyl side-chain of 3-ethylaniline-d5 is critical for tracking metabolic reactions involving that moiety; a compound labeled at a different position would not be suitable for studying the metabolism and potential detoxification pathways associated with the ethyl group of the parent toxicant [3].

3-Ethylaniline-d5: Selection Evidence


LC-MS/MS Quantification vs. Unlabeled Analyte

When used as an internal standard, 3-ethylaniline-d5 demonstrates a baseline mass separation of +5 Da compared to unlabeled 3-ethylaniline, enabling distinct and quantifiable signal resolution in mass spectrometry . This isotopic difference allows for the correction of matrix effects and instrument variability, which is a fundamental requirement for accurate quantitative bioanalysis that unlabeled compounds cannot fulfill [1].

LC-MS/MS Quantitation Internal Standard Deuterium Isotope Effect

Verified Purity and Isotopic Enrichment

Commercial sources specify the purity of 3-ethylaniline-d5 as 98% chemical purity with an isotopic enrichment of 98 atom% D . These metrics are essential for ensuring the compound's suitability as a reliable internal standard or metabolic tracer, where low isotopic enrichment would introduce significant analytical error and undermine quantitative precision [1].

Quality Control Isotopic Purity Analytical Chemistry

CYP2A6 Inactivation vs. Other Alkylanilines

The parent compound, 3-ethylaniline (3-EA), is a mechanism-based inactivator of human cytochrome P450 2A6, a property not shared by other structural isomers like 2-ethylaniline and 4-ethylaniline, which are substrates for CYP2A6 [1]. 3-EA was characterized with a Ki of 34 µM and a kinact of 0.055 min⁻¹ for CYP2A6 inactivation [1]. This unique biological mechanism provides a strong scientific rationale for using its deuterated form, 3-ethylaniline-d5, as a tracer in studies specifically designed to investigate this pathway of toxicity.

Toxicology Metabolic Activation CYP2A6 Inhibition

Bladder DNA Adduct Tracing vs. Other Deuterated Analogs

The parent compound 3-ethylaniline is metabolized in vivo to electrophilic intermediates that covalently bind to DNA, forming adducts in the bladder, a finding supported by animal studies that identify the bladder as a putative target organ for this specific alkylaniline [1]. The use of 3-ethylaniline-d5 as a tracer allows for the direct tracking and quantification of this specific pathway, distinguishing it from the metabolites of other alkylanilines like 3,5-DMA [2]. This targeted approach is not possible with other deuterated aniline compounds, such as aniline-d5, which lack the ethyl side-chain necessary for these specific metabolic transformations.

Cancer Research DNA Adduct Formation Environmental Toxicology

Probing Deuterium Kinetic Isotope Effect vs. Unlabeled

The incorporation of deuterium at the ethyl group of 3-ethylaniline enables the investigation of the deuterium kinetic isotope effect (DKIE) on metabolic reactions, such as hydroxylation, which are typically mediated by cytochrome P450 enzymes [1]. For C–H bond cleavage in P450-catalyzed reactions, primary deuterium KIEs often range from 2 to 10, indicating that deuteration at this position can significantly slow the rate of metabolism at that site and potentially redirect metabolism to alternative pathways (metabolic switching) [2]. This allows researchers to test hypotheses regarding the rate-limiting steps and mechanisms of 3-ethylaniline's bioactivation and detoxification in vitro, a comparison that is not possible with the unlabeled compound alone.

Mechanistic Enzymology Metabolic Switching Cytochrome P450

3-Ethylaniline-d5: Application Scenarios


Quantitative Bioanalysis in Biological Matrices

In this scenario, 3-ethylaniline-d5 serves as the definitive internal standard for the accurate and precise quantification of 3-ethylaniline in complex biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS . The +5 Da mass difference ensures clear signal resolution and corrects for ion suppression or enhancement caused by matrix effects [6]. Its high purity (98%) and isotopic enrichment (98 atom% D) are critical parameters that guarantee method reliability and reproducibility, meeting the stringent requirements for validated bioanalytical assays in pharmacokinetic and toxicokinetic studies .

CYP2A6 Inactivation Mechanistic Studies

This compound is uniquely suited for in vitro studies designed to probe the mechanism by which 3-ethylaniline acts as a mechanism-based inactivator of CYP2A6 . Researchers can use 3-ethylaniline-d5 to investigate the deuterium kinetic isotope effect on the rate of inactivation (kinact) and substrate binding (Ki), helping to identify the specific C–H bond cleavage event that leads to enzyme inactivation [6]. This application provides mechanistic insights not attainable with the unlabeled parent compound or other deuterated alkylanilines, thereby justifying the specific selection of 3-ethylaniline-d5 .

DNA Adduct Formation in Bladder Cancer Models

In both in vitro and in vivo models of bladder cancer, 3-ethylaniline-d5 can be deployed as a tracer to specifically follow its metabolic activation to electrophilic intermediates and subsequent covalent binding to DNA . By using mass spectrometry, researchers can distinguish between adducts formed from the administered deuterated compound and endogenous or other xenobiotic sources [6]. This application is directly tied to the established toxicological profile of 3-ethylaniline, which includes the formation of bladder DNA adducts, and leverages the isotopic label to provide quantitative data on the exposure and effect of this specific alkylaniline .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylaniline-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.